![molecular formula C18H17N5O2S B2841255 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide CAS No. 442865-50-1](/img/structure/B2841255.png)
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide” is a complex organic molecule that contains several functional groups. It has a [1,2,4]triazolo[4,3-a]pyridine core, which is a type of heterocyclic compound . This core is attached to an indolin-5-yl group through an acetamide linkage, and a sulfur atom links it to the 3-position of the triazolopyridine ring.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide”, also known as “N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide”:
Anticancer Agents
This compound has shown potential as an anticancer agent. Its structure suggests it could inhibit specific kinases involved in cancer cell proliferation. Similar compounds have been studied for their ability to inhibit c-Met kinase, which is implicated in various cancers . This makes it a promising candidate for further research in cancer therapeutics.
Antimicrobial Activity
The triazolopyridine moiety in this compound is known for its antimicrobial properties. Research has indicated that derivatives of triazolopyridine can be effective against a range of bacterial and fungal pathogens . This suggests that the compound could be explored for developing new antimicrobial agents.
Anti-inflammatory Applications
Compounds containing the triazolopyridine structure have been investigated for their anti-inflammatory properties. They can inhibit enzymes and pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .
Neuroprotective Agents
The indole moiety in the compound is known for its neuroprotective effects. Research has shown that indole derivatives can protect neurons from oxidative stress and apoptosis . This compound could be studied for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Pharmacological Tool
The compound can serve as a pharmacological tool in research to study various biological processes and disease mechanisms. Its unique structure allows it to interact with different biological targets, making it valuable for biochemical and pharmacological studies.
These applications highlight the diverse potential of “2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide” in scientific research. Each field offers a unique avenue for further exploration and development.
Discovery of [1,2,4]triazolo [4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors A facile and practical one-pot synthesis of [1,2,4]triazolo [4,3-a]pyridines Identification of [1,2,4]Triazolo[4,3-A]Pyrazine Parp 1 inhibitors SAR studies on 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazoles as potential neuroprotective agents : Antiviral properties of triazolopyridine derivatives : Enzyme inhibition by triazolopyridine derivatives : Antioxidant properties of indole derivatives : Pharmacological applications of triazolopyridine derivatives
Orientations Futures
Propriétés
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-12(24)22-9-7-13-10-14(5-6-15(13)22)19-17(25)11-26-18-21-20-16-4-2-3-8-23(16)18/h2-6,8,10H,7,9,11H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQENGDXRVQVPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)CSC3=NN=C4N3C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(1-acetylindolin-5-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

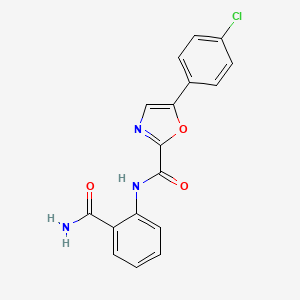
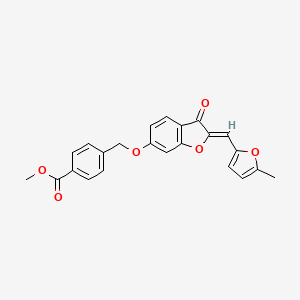
![3,4-dichloro-N-[4-(2-phenylethynyl)phenyl]benzamide](/img/structure/B2841174.png)
![1-(Trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B2841176.png)

![N-[1-(3-Cyanophenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2841178.png)
![8-fluoro-2-(3-(2-methoxyphenyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2841179.png)
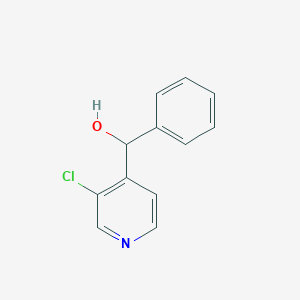
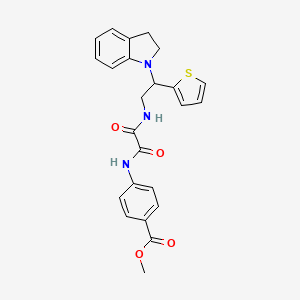
![2-(2-(1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2841186.png)
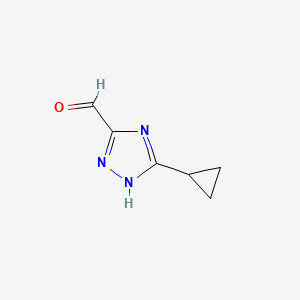
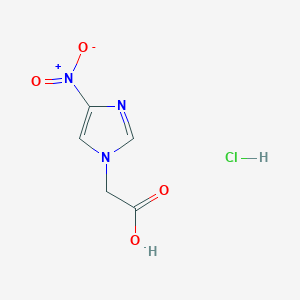
![3-benzyl-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2841192.png)
![Ethyl 5-(4-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2841195.png)